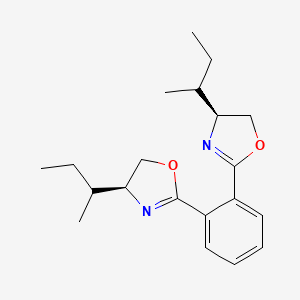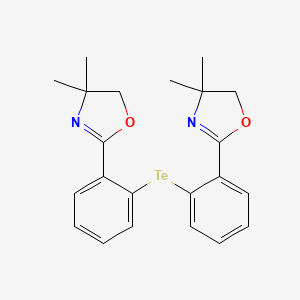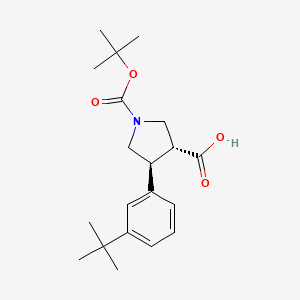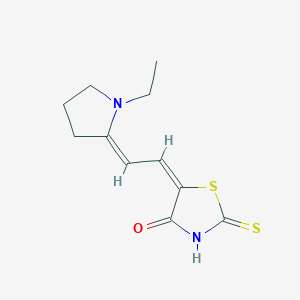
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring two oxazoline rings attached to a benzene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the oxazoline rings. Common reagents include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: Reduction reactions can convert the oxazoline rings back to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amino alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The oxazoline rings play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.
類似化合物との比較
Similar Compounds
- 1,2-Bis((4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis((4S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis((4S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene
Comparison
1,2-Bis((4S)-4-(sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of sec-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of its metal complexes, making it distinct from its similar counterparts.
特性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(4S)-4-butan-2-yl-2-[2-[(4S)-4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-9-7-8-10-16(15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13?,14?,17-,18-/m1/s1 |
InChIキー |
HZUBCODHGIPQCD-VKYMVXLJSA-N |
異性体SMILES |
CCC(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)C(C)CC |
正規SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=C2C3=NC(CO3)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)




![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)


![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)




![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
